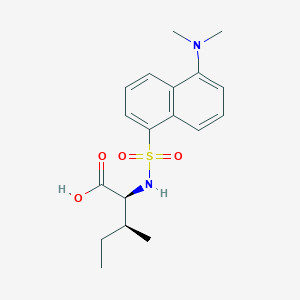

Dansyl-l-isoleucine

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTOKQLVHXSRPR-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424932 | |

| Record name | Dansyl-l-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100-21-6 | |

| Record name | Dansyl-l-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Chemistry of Dansyl L Isoleucine

Fundamental Principles of Dansylation Reaction

The core of synthesizing Dansyl-L-Isoleucine lies in the dansylation reaction, which involves the covalent attachment of a dansyl group to the amino acid. bsu.edu This process significantly enhances the detectability of the amino acid through fluorescence spectroscopy. researchgate.net

Reactivity of 5-Dimethylaminonaphthalene-1-sulfonyl Chloride (Dansyl Chloride) with Amino Groups

The key reagent in this synthesis is 5-Dimethylaminonaphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride. nih.gov This compound is a sulfonyl chloride that readily reacts with nucleophilic groups, most notably primary and secondary amino groups found in amino acids like L-isoleucine. researchgate.netnih.gov The reaction specifically targets the unprotonated form of the amino group. usda.gov In addition to amino groups, dansyl chloride can also react with other nucleophilic groups such as phenolic hydroxyls and even carboxylic acids, although the reaction with amino groups is generally more facile under optimized conditions. researchgate.net

Mechanism of Fluorescent Sulfonamide Formation

The reaction between dansyl chloride and the amino group of L-isoleucine proceeds via a nucleophilic substitution mechanism. researchgate.net The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. researchgate.net The resulting product, this compound, possesses the highly fluorescent dansyl moiety, which exhibits strong emission when excited with UV light. researchgate.netvulcanchem.com The fluorescence properties are environmentally sensitive, making it a useful probe in various analytical applications. vulcanchem.com

Optimization of Derivatization Protocols for this compound Synthesis

Achieving high yields and purity of this compound requires careful control over the reaction conditions. Several parameters can be adjusted to optimize the derivatization process.

Control of Reaction Parameters: pH, Temperature, and Aqueous-Organic Solvent Composition

The efficiency of the dansylation reaction is highly dependent on several key parameters. mdpi.combiorxiv.org

| Parameter | Optimal Condition | Rationale |

| pH | 9.5 - 10.0 | The reaction requires an alkaline environment to ensure the amino group is in its unprotonated, nucleophilic state. usda.gov However, at pH values above 10.0, the competing hydrolysis of dansyl chloride becomes significant. usda.gov |

| Temperature | 4°C to 60°C | Elevated temperatures can increase the reaction rate. researchgate.net However, lower temperatures (e.g., 4°C) are sometimes used to minimize the hydrolysis of dansyl chloride. vulcanchem.com The optimal temperature often represents a balance between reaction speed and reagent stability. Studies have reported successful derivatization at various temperatures, including 40°C, and 60°C. mdpi.combiorxiv.orgacs.org |

| Solvent Composition | Aqueous-Organic Mixture | An aqueous-organic solvent system, such as acetone-water or acetonitrile-water, is typically employed. researchgate.net The organic solvent helps to dissolve the sparingly soluble dansyl chloride, while the aqueous phase is necessary to dissolve the amino acid. mdpi.com The proportion of the organic solvent can influence the reaction efficiency. biorxiv.org |

Strategies for Quenching Excess Dansyl Chloride Reactivity

After the derivatization of L-isoleucine is complete, it is crucial to quench the reactivity of any remaining dansyl chloride. bsu.edumdpi.com This prevents unwanted side reactions and the potential for the excess reagent to interfere with subsequent analytical steps. bsu.edu Common quenching strategies include the addition of a primary amine, such as ethylamine (B1201723) or methylamine, or the use of ammonia. bsu.edumdpi.com Pyridine has also been suggested as a quencher that can lead to simpler chromatograms. bsu.edu Another approach involves adding a substance like sodium hydroxide (B78521) (NaOH) to intentionally hydrolyze the excess dansyl chloride to the non-reactive dansyl sulfonic acid. acs.org

Regio- and Stereoselectivity in Dansyl Derivatization of L-Isoleucine

The dansylation reaction exhibits a high degree of regioselectivity. The primary target for derivatization on L-isoleucine is the α-amino group. While dansyl chloride can react with other nucleophilic side chains, isoleucine's alkyl side chain is non-reactive under standard dansylation conditions.

Advanced Spectroscopic Characterization and Elucidation of Dansyl L Isoleucine

Fluorescence Spectroscopy of Dansyl-L-Isoleucine

Fluorescence spectroscopy is a primary tool for investigating dansyl-conjugated molecules due to the high environmental sensitivity of the dansyl fluorophore. aatbio.comnih.gov This technique provides information on the electronic excited states of the molecule and how they are influenced by various factors.

The fluorescence of this compound, like other dansyl derivatives, is characterized by a broad emission spectrum with a large Stokes shift (the difference between the absorption and emission maxima). aatbio.com The exact excitation and emission maxima are highly dependent on the solvent and the local environment of the fluorophore.

While specific high-resolution spectral data for this compound is not extensively detailed in publicly available literature, the characteristics can be inferred from data on similar dansyl-amino acid conjugates and other dansyl derivatives. Generally, the dansyl group exhibits an excitation maximum in the near-UV region, typically between 320 nm and 340 nm. researchgate.netaatbio.comrsc.orgnih.gov The resulting emission is in the green region of the visible spectrum, usually ranging from 510 nm to 560 nm. researchgate.netaatbio.comnih.gov For instance, dansyl glycine shows an excitation wavelength of 324 nm and an emission wavelength of 559 nm. researchgate.net Another study on dansyl derivatives in ethanol reported excitation at 340 nm leading to emission maxima at 530 nm and 535 nm. nih.gov

Table 1: Representative Excitation and Emission Maxima for Various Dansyl Derivatives

| Compound | Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Source |

|---|---|---|---|---|

| Dansyl (general) | Not specified | 335 | 518 | aatbio.com |

| Dansyl Glycine | Not specified | 324 | 559 | researchgate.net |

| Dansyl Derivative 1 | Ethanol | 340 | 530 | nih.gov |

| Dansyl Derivative 2 | Ethanol | 340 | 535 | nih.gov |

| Dansylated Calmodulin | Aqueous Buffer | 320 | Not specified | nih.gov |

| Dansyl-dipeptide | HEPES Buffer (pH 7.4) | 330 | Not specified | rsc.org |

| Dansyl-DHPE | Benzene | Not specified | ~484 | nih.gov |

This table presents data from various dansyl derivatives to illustrate the typical spectral range. The exact values for this compound may vary.

A key feature of the dansyl fluorophore is the pronounced sensitivity of its emission spectrum to the polarity of the local environment. aatbio.comnih.gov This solvatochromism is fundamental to its application as a probe. When the dansyl group moves from a polar, aqueous environment to a nonpolar, hydrophobic environment (such as the interior of a protein or a lipid membrane), two significant changes typically occur:

A blue shift in the emission maximum: The wavelength of maximum emission shifts to a shorter wavelength (e.g., from ~550 nm in water to ~480 nm in a nonpolar solvent). nih.gov

An increase in fluorescence quantum yield: The intensity of the fluorescence emission increases significantly. aatbio.com

This phenomenon is attributed to the nature of the excited state of the dansyl group, which has a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, which lowers its energy and results in a red-shifted emission. In nonpolar environments, this stabilization is absent, leading to a higher energy, blue-shifted emission. This property allows this compound to be used to report on the hydrophobicity of binding sites in proteins and membranes. aatbio.com For example, the emission of dansyl-DHPE shifts from 518 nm in a POPC liposome to around 484 nm when complexed with a protein, indicating its movement into a more nonpolar environment. nih.gov

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For dansyl derivatives, quenching can occur through several mechanisms, primarily static and dynamic quenching. rose-hulman.edu

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. rose-hulman.eduysu.am The formation of this complex prevents the fluorophore from being excited. This mechanism has been proposed for the quenching of dansyl-modified films by nitroaromatic compounds. ysu.am

Dynamic (Collisional) Quenching: This involves the interaction of an excited-state fluorophore with a quencher molecule. The collision provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus reducing fluorescence. rose-hulman.edu

Photoinduced Electron Transfer (PET): PET is a specific mechanism that can lead to quenching. If a suitable electron donor or acceptor is in proximity to the excited dansyl group, an electron can be transferred, leading to a non-radiative decay to the ground state. acs.org This has been identified as the quenching mechanism in certain dimaleimide dansyl fluorogens. acs.org The presence of free radicals, which are strong electron acceptors, can also act as potent quenchers of dansyl fluorescence. nih.gov

Time-resolved fluorescence anisotropy is a powerful technique used to study the rotational dynamics of molecules. sif.it The principle involves exciting a population of fluorophores with vertically polarized light. This preferentially excites molecules whose absorption dipoles are aligned with the polarization of the light. The subsequent emission is then measured through polarizers oriented parallel and perpendicular to the initial excitation plane.

The anisotropy (r) is a measure of the degree of polarization of the emitted light and is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence decay curves. sif.it The decay of anisotropy over time provides information about the rotational motion of the fluorophore.

Fast decay: Indicates rapid tumbling, characteristic of a small, free molecule in a low-viscosity medium.

Slow decay: Suggests restricted motion, as would be expected if this compound were bound to a large macromolecule like a protein. researcher.life

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, the absorption spectrum is dominated by the electronic transitions within the naphthalene ring system of the dansyl group.

The UV-Vis spectrum of dansyl derivatives typically shows two or three distinct absorption bands. The absorption maxima (λmax) for dansyl-amino acids generally occur around 250 nm and in the region of 315-350 nm. researchgate.netmdpi.commdpi.com For example, dansyl glycine exhibits absorption maxima at 214 nm, 246 nm, and 325 nm. researchgate.net The band in the 325-350 nm range is characteristic of the dansyl chromophore and is the one typically used for exciting fluorescence. wikipedia.org

The molar absorptivity (or extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. This value is crucial for determining the concentration of the compound in solution using the Beer-Lambert law. The molar absorptivity of dansyl derivatives can vary depending on the specific compound and the solvent. For dansyl glycine in dioxane, the molar extinction coefficient has been reported as 4,300 M⁻¹cm⁻¹ at 338.5 nm. omlc.org A dansylated calmodulin conjugate was reported to have a molar absorptivity of 3,400 M⁻¹cm⁻¹ at 320 nm. nih.gov

Table 2: Representative UV Absorption Maxima and Molar Absorptivity for Dansyl Derivatives

| Compound | Solvent/Environment | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ (nm) | Source |

|---|---|---|---|---|

| Dansyl Glycine | Not specified | 214, 246, 325 | Not specified | researchgate.net |

| Dansyl Glycine | Dioxane | Not specified | 4,300 at 338.5 | omlc.org |

| Dansyl Chloride | Acetonitrile/Buffer | 365 | Not specified | mdpi.com |

| Dansyl Acid | Aqueous Buffer | 315 | Not specified | mdpi.com |

| Dansyl-based Schiff Base | Ethanol | ~250, ~345 | Not specified | mdpi.com |

| Dansylated Calmodulin | Aqueous Buffer | Not specified | 3,400 at 320 | nih.gov |

This table provides a compilation of data for various dansyl compounds to indicate the expected absorption characteristics for this compound.

Monitoring Derivatization Reaction Progress and Dansyl Chloride Stability

The successful derivatization of L-isoleucine with dansyl chloride is contingent upon both the progression of the reaction and the stability of the derivatizing agent itself. Monitoring the reaction is crucial for ensuring complete derivatization and avoiding the formation of byproducts, which can complicate subsequent analyses. The stability of dansyl chloride is a key factor, as it is susceptible to hydrolysis in aqueous environments, which can reduce the efficiency of the derivatization process.

The derivatization reaction is typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection. By analyzing aliquots of the reaction mixture at different time points, the disappearance of the L-isoleucine peak and the appearance and plateauing of the this compound peak can be tracked to determine the reaction's endpoint.

Dansyl chloride's stability is significantly influenced by pH and the composition of the reaction buffer. In aqueous solutions, dansyl chloride can hydrolyze to form dansyl sulfonic acid, which is inactive for labeling. mdpi.com Optimal conditions for the conjugation of dansyl chloride with primary amines, such as the amino group in L-isoleucine, typically involve a high pH (around 9.5), elevated temperatures, and the presence of an organic solvent. mdpi.com The rate of hydrolysis of dansyl chloride has been studied under various pH conditions, highlighting the importance of carefully controlling the reaction environment to maximize the yield of the desired derivative. mdpi.com Non-primary amine buffers are preferred to prevent the buffer itself from reacting with the dansyl chloride. mdpi.comresearchgate.net

| Parameter | Optimal Condition/Observation | Rationale |

| pH | ~9.5 | Promotes the deprotonation of the primary amine group of L-isoleucine, enhancing its nucleophilicity. |

| Temperature | Elevated | Increases the reaction rate between dansyl chloride and L-isoleucine. |

| Solvent | Aqueous with organic co-solvent (e.g., acetonitrile) | Dansyl chloride is dissolved in an organic solvent before being added to the aqueous reaction mixture containing L-isoleucine. |

| Buffer | Non-primary amine (e.g., carbonate-bicarbonate) | Avoids competitive reactions between the buffer and dansyl chloride. mdpi.comresearchgate.net |

| Monitoring Technique | HPLC with UV/Fluorescence Detection | Allows for the separation and quantification of reactants and products over time to assess reaction completion. |

| Key Instability Factor | Hydrolysis | Dansyl chloride reacts with water to form dansyl sulfonic acid, which cannot derivatize the target analyte. mdpi.com |

Mass Spectrometry (MS) of this compound Derivatives

Mass spectrometry is a powerful analytical technique for the characterization and quantification of this compound. The introduction of the dansyl group significantly enhances the ionization efficiency and provides a predictable fragmentation pattern, facilitating sensitive and specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. The derivatization of L-isoleucine with dansyl chloride imparts several advantageous properties for LC-MS analysis. The dansyl group increases the hydrophobicity of the otherwise polar amino acid, allowing for better retention and separation on reversed-phase liquid chromatography (RPLC) columns. nih.gov This alteration in chromatographic behavior is crucial for separating this compound from other components in complex biological matrices. nih.govgoogle.com

The primary benefit of dansylation for MS detection is the substantial enhancement of signal intensity in electrospray ionization (ESI). researchgate.net The dansyl moiety contains a dimethylamino group, which is readily protonated, leading to a significant increase in the ionization efficiency of the derivatized molecule. nih.gov This results in lower limits of detection and quantification, enabling the analysis of trace amounts of L-isoleucine. For quantification, stable isotope-labeled internal standards, such as ¹³C-labeled this compound, can be employed in a differential isotope labeling approach to achieve high precision and accuracy. springernature.com This method involves labeling a sample with ¹²C-dansyl chloride and a standard with ¹³C-dansyl chloride, followed by mixing and LC-MS analysis. The ratio of the peak intensities of the light and heavy labeled analytes allows for precise relative and absolute quantification. springernature.com

| Parameter | Description |

| Chromatographic Separation | Reversed-phase liquid chromatography (RPLC) is typically used. The dansyl group increases the hydrophobicity of L-isoleucine, enabling its retention and separation. nih.gov |

| Ionization Technique | Electrospray ionization (ESI) in positive ion mode is commonly employed due to the high proton affinity of the dansyl group. nih.gov |

| Detection | Detection is often performed using a triple quadrupole or a high-resolution mass spectrometer. |

| Quantification Method | Stable isotope dilution using ¹³C-labeled dansyl chloride is a highly accurate method for quantification. springernature.com |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of this compound and for distinguishing it from its isomers, such as Dansyl-L-leucine. In an MS/MS experiment, the protonated molecule of this compound is selected in the first mass analyzer and then subjected to fragmentation, with the resulting fragment ions being analyzed in the second mass analyzer.

The fragmentation pattern generated is characteristic of the parent molecule's structure. This technique is particularly valuable for differentiating between leucine and isoleucine, which are isobaric and often co-elute in chromatographic separations. nih.gov While chromatographic separation of dansyl-leucine and dansyl-isoleucine is possible, MS/MS provides an orthogonal method for their unambiguous identification. researchgate.net

Collision-induced dissociation (CID) is the most common method for fragmenting ions in tandem mass spectrometry. wikipedia.org In CID, the selected ions are accelerated and collided with neutral gas molecules, causing them to fragment. wikipedia.org The fragmentation of this compound produces a characteristic pattern of product ions. A prominent fragment ion observed in the CID spectra of dansylated amino acids corresponds to the protonated dansyl moiety at m/z 171. nih.gov This ion arises from the cleavage of the bond between the sulfonyl group and the amino acid nitrogen. Other characteristic fragment ions result from the loss of small neutral molecules from the precursor ion, such as water and carbon monoxide.

The differentiation of this compound from Dansyl-L-leucine via CID relies on the distinct fragmentation pathways of their side chains. rsc.orgresearchgate.net The fragmentation of the isoleucine side chain can lead to unique product ions that are not observed or are present at different relative abundances in the spectrum of the leucine derivative. nih.gov Computational and experimental studies have detailed the specific fragmentation pathways of underivatized leucine and isoleucine, and these principles can be extended to their dansylated forms. rsc.orgresearchgate.net

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Description |

| [M+H]⁺ of this compound | 171.0 | Protonated 5-(dimethylamino)naphthalene moiety, a characteristic fragment of dansylated compounds. nih.gov |

| [M+H]⁺ of this compound | Varies | Fragments resulting from the loss of the side chain or parts of the side chain, which are crucial for isomer differentiation. rsc.orgresearchgate.net |

The dansyl group plays a critical role in enhancing the ESI efficiency of L-isoleucine. ESI is a soft ionization technique that generates ions from solution, and its efficiency is highly dependent on the analyte's ability to acquire a charge. mdpi.com Amino acids like isoleucine can be challenging to analyze directly by ESI-MS in their native form, especially at low concentrations.

The derivatization with dansyl chloride introduces a tertiary amine group (the dimethylamino group) into the molecule. nih.gov This group has a high proton affinity and is readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS. This results in a stable, pre-charged analyte in solution, which significantly improves the efficiency of the ESI process and leads to a substantial increase in signal intensity, often by one to three orders of magnitude. researchgate.net This enhancement is a key reason for the widespread use of dansylation in quantitative metabolomics and proteomics. nih.govresearchgate.net

High-Resolution Accurate Mass Spectrometry (HRMS)

High-resolution accurate mass spectrometry (HRMS) provides highly precise mass measurements, which are invaluable for the analysis of this compound. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the mass-to-charge ratio of an ion with very high accuracy (typically within 5 ppm). nih.govnih.gov

This level of mass accuracy allows for the unambiguous determination of the elemental composition of this compound and its fragments. nih.gov This is particularly useful for confirming the identity of the compound in complex mixtures, as it can distinguish between molecules with the same nominal mass but different elemental formulas. In the context of isomer differentiation, while HRMS alone cannot distinguish between this compound and Dansyl-L-leucine (as they have the same elemental composition), it provides high-confidence identification of the precursor and fragment ions in MS/MS experiments, which is essential for accurate structural elucidation. nih.gov

Other Spectroscopic Techniques (e.g., Circular Dichroism if applicable to bound forms)

When this compound binds to a chiral macromolecule, such as a protein, other spectroscopic techniques like Circular Dichroism (CD) become highly valuable for characterizing the bound state. The dansyl moiety itself is not chiral, but its electronic transitions can become optically active upon interaction with an asymmetric environment, a phenomenon known as Induced Circular Dichroism (ICD). This technique is particularly powerful for confirming the binding of small molecules to proteins and for probing the specific nature of the binding site.

Induced Circular Dichroism (ICD) of Bound this compound

This compound is recognized as a fluorescent probe that preferentially binds to Sudlow Site II on human serum albumin (HSA), a major transport protein in the blood plasma with two primary drug binding sites. oup.com While the isoleucine component of the molecule is chiral, the spectroscopic changes of primary interest upon binding are typically those of the larger, environmentally sensitive dansyl chromophore.

The principle of ICD relies on the asymmetric perturbation of the chromophore's electronic transitions when it is held in a fixed orientation within a chiral protein cavity. nih.gov The appearance of a new CD signal in the absorption region of the dansyl group (typically in the near-UV range) is direct evidence of this binding. nih.gov The sign and magnitude of the ICD signal can provide information about the conformation of the bound ligand and the nature of its interaction with the protein's chiral environment.

While specific spectral data for this compound is not extensively detailed in the available literature, the behavior of analogous dansylated amino acids provides a clear precedent. For instance, extensive research on dansylglycine, another probe for Site II on HSA, demonstrates a distinct ICD signal upon binding. nih.govnih.gov When complexed with HSA, dansylglycine exhibits a characteristic positive ICD band centered at approximately 346 nm. nih.gov The intensity of this signal is directly proportional to the concentration of the protein-ligand complex and can be used to study binding affinity and stoichiometry. Furthermore, the displacement of the dansylated amino acid by another ligand competing for the same binding site leads to a reduction in the ICD signal, making it a powerful tool in competitive binding assays. nih.gov

Given that this compound also binds to the chiral environment of Site II, it is expected to exhibit a similar induced circular dichroism spectrum, confirming its association with the protein and allowing for detailed characterization of its binding interactions.

Table 1: Representative Induced Circular Dichroism Data for a Site II-Bound Dansylated Amino Acid (Dansylglycine-HSA Complex)

This table presents typical data obtained from ICD experiments, using the well-characterized interaction of Dansylglycine with Human Serum Albumin (HSA) as an illustrative example for the phenomenon expected with this compound.

| Parameter | Value | Reference |

| Analyte | Dansylglycine | nih.gov |

| Binding Partner | Human Serum Albumin (HSA) | nih.gov |

| Binding Site | Sudlow Site II | nih.govnih.gov |

| ICD Band Center (λmax) | 346 nm | nih.gov |

| Nature of ICD Signal | Positive Ellipticity | nih.gov |

| Spectroscopic Evidence | Appearance of a new CD signal corresponding to the dansyl chromophore's absorption upon addition of HSA. | nih.gov |

Investigation of Protein Interactions and Dynamics

The use of dansylated amino acids, including by extension this compound, is a well-established technique for probing protein structure and dynamics. mdpi.comnih.govresearchgate.netosti.govresearcher.life The covalent attachment of the dansyl group to a protein allows for the investigation of various aspects of protein behavior under native conditions. mdpi.comnih.govresearchgate.netosti.govresearcher.life

This compound can be used to fluorescently label proteins and peptides, facilitating the study of their binding interactions. The process involves the reaction of a reactive form of the dansyl group, typically dansyl chloride, with primary amino groups on the protein, such as the N-terminus or the side chain of lysine residues. chemicalbook.comresearchgate.net This results in the formation of a stable sulfonamide adduct with blue or blue-green fluorescence. chemicalbook.comehu.es

The extrinsic fluorescence conferred by the dansyl label offers several advantages over relying on the intrinsic fluorescence of amino acids like tryptophan. nih.gov It provides greater flexibility in the placement of the label and enhanced fluorescent properties suitable for a wider range of analytical techniques. nih.gov The sensitivity of the dansyl group's fluorescence to its environment allows for the detection of binding events. When a dansyl-labeled protein binds to another molecule, the change in the local environment of the dansyl probe can lead to a detectable change in fluorescence intensity or emission wavelength.

A study on the chiral recognition of dansyl derivatives demonstrated the binding of Dansyl-L-leucine to a molecular micelle, poly(SULV). nih.gov The binding free energy was calculated to be -21.8938 kJ·mol⁻¹ for the primary binding pocket. nih.gov This type of analysis can be extended to this compound to quantify its binding to various macromolecules.

Table 1: Binding Characteristics of Dansyl-L-Leucine to Poly(SULV)

| Binding Pocket | Binding Free Energy (kJ·mol⁻¹) | Percent Occupancy (%) |

| Pocket 1 | -21.8938 | 98.84 |

| Pocket 2 | -8.4391 | 0.50 |

| Pocket 3 | -9.4166 | 0.66 |

Data derived from a study on Dansyl-L-leucine, illustrating the type of data obtainable for this compound. nih.gov

Dansylated amino acids have been instrumental in identifying and characterizing ligand-binding sites on proteins, most notably on human serum albumin (HSA). nih.govsemanticscholar.org These fluorescent probes can be used in competition binding assays to map the binding location of other molecules. nih.govsemanticscholar.org By monitoring the displacement of a site-specific dansylated amino acid by a test ligand, researchers can determine if the ligand binds to the same site.

The physicochemical properties of the amino acid side chain of the dansylated amino acid determine its binding specificity. nih.gov For instance, different dansylated amino acids show specificity for either drug site 1 or drug site 2 on HSA. nih.govsemanticscholar.org While specific studies on this compound's site specificity on HSA are not detailed in the provided context, the general principle of using such probes remains a powerful tool.

Fluorescence titration experiments, where the concentration of a ligand is systematically increased in the presence of a dansyl-labeled protein, can be used to determine the dissociation constant (Kd) of the interaction. The change in fluorescence is measured at each ligand concentration, and the data is fitted to a binding isotherm to calculate the Kd.

The environmentally sensitive fluorescence of the dansyl group makes this compound an excellent probe for studying protein conformational changes and folding. chemicalbook.commdpi.com A change in protein conformation can alter the local environment of the attached dansyl probe, leading to a shift in its fluorescence emission spectrum or intensity. chemicalbook.comfrontiersin.orgnih.gov This allows for the real-time monitoring of conformational transitions induced by factors such as ligand binding, temperature changes, or pH shifts. mdpi.com

For example, the binding of calcium to calmodulin results in significant conformational changes that expose hydrophobic surfaces. ehu.es If calmodulin were labeled with this compound, these changes would likely be reported by a change in the dansyl fluorescence, providing insights into the dynamics of this process. ehu.es

Studies on model proteins like myoglobin and alcohol dehydrogenase have shown that dansylation can be used to investigate changes in protein structure and stability. mdpi.comnih.govresearchgate.netosti.govresearcher.life Techniques such as collisional-induced unfolding monitored by mass spectrometry can be applied to dansylated proteins to assess their stability. mdpi.com

This compound can be employed to study protein-protein and protein-cofactor interactions under conditions that preserve the native structure of the molecules. mdpi.comnih.govresearchgate.netosti.govresearcher.life The mild labeling conditions associated with dansylation are beneficial for maintaining the integrity of the protein. mdpi.comnih.gov

By labeling one protein in a potential interacting pair with this compound, the formation of a protein-protein complex can be monitored through changes in the fluorescence of the dansyl probe. This can provide information on the kinetics and thermodynamics of the interaction. Furthermore, unlabeled lysine residues at the interface of a protein-protein interaction can be identified by comparing the dansylation pattern of the protein in its free and complexed forms. mdpi.com

Similarly, the binding of a cofactor to a dansylated protein can be investigated. Research on myoglobin, a cofactor-containing protein, has demonstrated the utility of dansylation in studying such systems. mdpi.comnih.govresearchgate.netosti.govresearcher.life

A critical consideration when using any labeling probe is its potential to perturb the structure and function of the protein being studied. mdpi.com Studies have been conducted to assess the impact of dansylation on protein structural integrity. mdpi.comnih.gov

Using techniques like native mass spectrometry and ion mobility mass spectrometry, researchers have shown that the introduction of several dansyl groups can have a negligible effect on the native-like conformation of proteins and protein complexes. mdpi.com For model proteins such as myoglobin and alcohol dehydrogenase, dansylation did not cause significant unfolding or conformational changes. mdpi.com This suggests that dansylation, and by extension the use of this compound, can be a minimally perturbing method for studying protein structure and dynamics. mdpi.com

Table 2: Impact of Dansylation on Model Proteins

| Protein | Technique Used | Observation | Reference |

| Myoglobin | Native Mass Spectrometry, Ion Mobility Mass Spectrometry | Negligible effect on non-covalent interactions and native-like conformation. | mdpi.com |

| Alcohol Dehydrogenase | Native Mass Spectrometry, Ion Mobility Mass Spectrometry | Did not alter the native-like conformation of the protein complex. | mdpi.com |

Enzyme Assays and Kinetic Analysis

This compound can be incorporated into substrates for enzyme assays, particularly for proteases like leucine aminopeptidase. myskinrecipes.comnih.gov The hydrolysis of a dansylated peptide substrate by an enzyme can lead to a change in the fluorescence of the dansyl group, providing a continuous method for monitoring enzyme activity. nih.govnih.govlsuhsc.edumdpi.comlsuhsc.edu

For example, the hydrolysis of substrates such as Leu-Gly-NHNH-Dns by porcine kidney cytosol leucine aminopeptidase has been studied using stopped-flow fluorescence experiments. nih.gov The fluorescence changes observed upon hydrolysis are due to the changes in the concentration of the substrate. nih.gov This approach allows for the determination of steady-state kinetic parameters like kcat and KM. nih.gov

The use of dansylated substrates can reveal important details about enzyme mechanisms and the effects of metal ions or inhibitors on enzyme activity. nih.gov The insights gained from such assays can differ from those obtained with less physiologically relevant substrates, highlighting the importance of substrate design in kinetic analysis. nih.gov

Chromatographic Methodologies Utilizing Dansyl L Isoleucine

High-Performance Liquid Chromatography (HPLC) for Amino Acid Analysis

Pre-column derivatization of amino acids with dansyl chloride is a well-established method for sensitive HPLC analysis. researchgate.net This process involves the reaction of dansyl chloride with the primary or secondary amino groups of amino acids, such as isoleucine, to form highly fluorescent dansyl derivatives that are stable and can be easily detected. researchgate.netoup.com This derivatization significantly enhances the ability to quantify amino acids, even at low concentrations. dtic.mil

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating dansyl amino acids. researchgate.net In this technique, a nonpolar stationary phase, typically a C8 or C18 alkyl-silica column, is used with a polar mobile phase. researchgate.netoup.comnih.gov The separation principle is based on the hydrophobic interactions between the dansyl amino acids and the stationary phase. More nonpolar derivatives, like Dansyl-L-isoleucine, interact more strongly with the C18 column and therefore have longer retention times compared to more polar dansyl amino acids. bsu.edu

The separation of a mixture of dansyl amino acids, including this compound, can be achieved on a single C18 column in approximately 30 minutes using a gradient elution system. oup.comoup.com The choice of column is critical; for instance, differences in retention for basic dansyl derivatives have been observed between µBondapak® C18 and Spherisorb 5ODS columns. oup.comoup.com Detection is commonly performed using UV absorbance at 250 nm, which allows for a sensitivity of about 100 picomoles for a single component. oup.comoup.com

Table 1: Typical RP-HPLC Conditions for Dansyl Amino Acid Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | µBondapak C18 or Spherisorb 5ODS | oup.comoup.com |

| Mobile Phase A | Sodium phosphate buffer (e.g., 17.5 mM, pH 7.2) | oup.com |

| Mobile Phase B | Acetonitrile | oup.com |

| Elution Mode | Gradient | oup.comoup.com |

| Detection | UV Absorbance at 250 nm | oup.comoup.com |

| Sensitivity | ~100 pmol | oup.comoup.com |

For complex biological or environmental samples containing numerous amino acids, gradient elution is essential for achieving adequate separation. oup.com A linear gradient, where the concentration of the organic solvent (like acetonitrile) in the mobile phase is gradually increased, is typically employed. oup.comoup.com This allows for the sequential elution of dansyl amino acids based on their polarity, with more polar compounds eluting first. bsu.edu

Optimizing the gradient profile is crucial for resolving closely eluting peaks. For example, a gradient of 5% to 50% acetonitrile over 28 minutes has been used successfully to separate a wide range of dansyl amino acids. oup.com The pH and ionic strength of the aqueous buffer also significantly affect retention times and resolution. oup.comoup.com For instance, optimal resolution for a set of dansyl amino acids was achieved at a pH of 7.2 and an ionic strength of 17.5 mM. oup.com Modifications to the gradient profile and solvent composition can be made to improve peak resolution and accommodate the simultaneous analysis of other compounds like polyamines. usda.gov

The HPLC analysis of dansyl derivatives is a robust method for the quantitative determination of amino acids in various matrices, including protein hydrolysates, physiological fluids, and feedstuffs. dtic.milnih.govnih.gov The pre-column derivatization with dansyl chloride yields stable products and allows for high sensitivity, with detection limits in the femtomole range. bsu.edunih.gov

For biological samples such as saliva or connective tissue proteins, RP-HPLC with dansyl chloride derivatization provides a rapid and accurate analytical procedure. dtic.milnih.gov The method's high sensitivity allows for the quantification of low-abundance amino acids. nih.gov In feedstuffs and skin hydrolysates, the method has demonstrated good repeatability, with relative standard deviations for relative migration times often below 0.70% and for relative peak areas between 0.85% and 3.41%. nih.gov The linearity of the response is also excellent, with correlation coefficients typically above 0.99. nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, increased resolution, and improved sensitivity. While much of the literature details the use of similar derivatizing agents like dabsyl chloride for UPLC, the principles are directly applicable to dansylated compounds. jascoinc.comjascoinc.com The derivatization process makes hydrophobic analytes like this compound well-suited for the rapid separations achievable with UPLC. umich.edu

UPLC systems can separate complex mixtures of derivatized amino acids in much shorter times than traditional HPLC. For instance, a mixture of 22 dabsyl amino acids was separated within 11.5 minutes. jascoinc.com This speed makes UPLC highly advantageous for high-throughput screening in metabolomics and other fields where large numbers of samples need to be analyzed. usda.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral compounds or to achieve different selectivity, CE can be coupled with micelles in a technique called Micellar Electrokinetic Chromatography (MEKC). acs.orgacs.org

MEKC is particularly effective for separating dansylated amino acids. nih.gov In this method, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer above its critical micelle concentration to form micelles. nih.govacs.org The separation is based on the differential partitioning of the analytes between the aqueous buffer and the pseudo-stationary micellar phase. acs.orgacs.org Complete separations of acidic and neutral dansyl amino acids have been achieved within 45 minutes using an SDS system. nih.gov For basic amino acids, a system using sodium cholate micelles can be employed. nih.gov MEKC offers very high efficiency, with the number of theoretical plates often ranging from 210,000 to 343,000. nih.gov

Furthermore, MEKC can be adapted for chiral separations of dansyl-DL-amino acids by incorporating chiral selectors into the micellar system. For example, enantiomers of dansylated amino acids have been resolved using copper (II) complexes with N-n-dodecyl-L-proline incorporated into SDS micelles or by using β-cyclodextrin as a chiral additive. acs.orgacs.orgnih.gov

Table 2: MEKC System for Dansyl Amino Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Micellar Electrokinetic Capillary Chromatography (MEKC) | nih.gov |

| Surfactant | Sodium Dodecyl Sulfate (SDS) or Sodium Cholate | nih.gov |

| Chiral Selector (optional) | Copper (II)-N-n-dodecyl-L-proline complexes, β-cyclodextrin | acs.orgacs.orgnih.gov |

| Separation Time | ~45 minutes for acidic/neutral amino acids | nih.gov |

| Detection Limit | 3 to 6 fmol | nih.gov |

Hyphenated Techniques: LC-MS and UPLC-MS for Comprehensive Profiling

Hyphenating liquid chromatography with mass spectrometry (LC-MS or UPLC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. Dansylation is highly beneficial for LC-MS analysis because the dansyl group not only improves chromatographic retention on reversed-phase columns but also enhances the signal in positive mode electrospray ionization (ESI). nih.govmdpi.com This derivatization can increase detection sensitivity by 10 to 1000-fold. nih.gov

This approach is central to targeted metabolomics for the quantification of amino acids in biological samples. nih.govnih.gov The method is simple, robust, and allows for the analysis of all 20 proteinogenic amino acids using a single reversed-phase column. nih.gov

For comprehensive and quantitative metabolome profiling, differential isotope labeling using 12C- and 13C-dansyl chloride can be employed. springernature.comacs.org In this strategy, different samples are labeled with either the light (12C) or heavy (13C) isotopic tag. The samples are then mixed, and the peak intensity ratio of the resulting labeled analyte pair in the mass spectrum provides accurate relative quantification. springernature.com This technique has been used to identify and quantify hundreds of metabolites in complex samples like human urine. acs.org The fast separation provided by UPLC is particularly advantageous in these large-scale profiling studies. acs.org

Emerging Trends and Future Perspectives in Dansyl L Isoleucine Research

Development of Novel Dansyl Probes with Enhanced Specificity and Sensitivity

The core of Dansyl-L-isoleucine's utility lies in its dansyl group, a fluorophore sensitive to its local environment. Researchers are actively working on synthesizing novel dansyl-based probes with improved characteristics. A key focus is the development of dansyl-modified oligonucleotides. nih.gov These probes exhibit changes in fluorescence intensity based on their proximity to specific nucleotide residues, such as guanosine, and their hybridization state with target DNA or RNA. nih.gov This solvatochromic effect, where the emission spectrum of the dansyl group shifts in response to the polarity of the surrounding solvent, is pivotal for creating highly specific molecular sensors. nih.gov

Another avenue of development involves creating dansyl-based chemosensors for detecting specific ions. For instance, novel fluorescent chemosensors incorporating a dansyl group have demonstrated remarkable selectivity and sensitivity for zinc(II) ions, which are crucial in many biological processes. rsc.org The design of these probes often involves incorporating specific binding domains that can selectively interact with the target molecule or ion, leading to a measurable change in the fluorescence signal. mdpi.comresearchgate.net

Future research in this area is directed towards fine-tuning the photophysical properties of the dansyl group through chemical modifications to enhance quantum yield, photostability, and sensitivity to a broader range of biological targets.

Integration with Advanced High-Throughput Screening Platforms

The amenability of dansylated compounds to automated analysis makes them ideal for high-throughput screening (HTS) applications. This compound and other dansyl derivatives are increasingly being integrated into HTS platforms for drug discovery and biochemical assays. The ability to derivatize primary and secondary amino groups with dansyl chloride allows for the sensitive detection of a wide range of compounds in complex biological samples. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a well-established technique for separating and quantifying dansylated amino acids. researchgate.netnih.gov Recent advancements in fast liquid chromatography are further accelerating this process, enabling the analysis of a large number of samples in a significantly shorter time. acs.org This is particularly valuable in metabolomics studies where hundreds or even thousands of samples need to be processed.

The development of HTS-amenable assays using dansylated molecules is also a growing trend. For example, dansylated calmodulin (D-CaM) has been used to study its interactions with various proteins, including ion channels. researchgate.net Changes in the fluorescence of D-CaM upon binding to target proteins can be monitored in a high-throughput format to screen for potential inhibitors or modulators of these interactions. researchgate.net

| Screening Platform | Application of this compound | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantification of amino acids and peptides | High sensitivity and resolution, well-established methodology |

| Fast Liquid Chromatography-Mass Spectrometry (LC-MS) | High-throughput metabolome profiling | Rapid analysis time, enhanced ionization and separation |

| Fluorescence-Based Assays | Screening for protein-protein interaction modulators | Direct measurement of binding events, amenable to automation |

Applications in Systems Biology and Metabolomics Research

Systems biology aims to understand the complex interactions within biological systems, and metabolomics, the comprehensive study of metabolites, plays a crucial role in this endeavor. nih.govnih.gov Dansylation has emerged as a powerful technique in metabolomics for the sensitive and quantitative analysis of the sub-metabolome containing primary and secondary amines and phenolic hydroxyl groups. acs.org

The use of differential isotope dansylation, employing both ¹²C- and ¹³C-labeled dansyl chloride, allows for accurate relative and absolute quantification of metabolites in different biological samples. acs.org This method significantly enhances the signal in electrospray ionization mass spectrometry, improving the detection limits for low-abundance metabolites. acs.org Dansylation also alters the chromatographic properties of polar metabolites, enabling their retention and separation on reversed-phase columns. acs.org

The application of this technique has been demonstrated in the analysis of human urine, where hundreds of metabolites were detected and quantified, providing a detailed snapshot of the metabolic state. acs.org This level of detail is essential for identifying biomarkers for diseases, understanding metabolic pathways, and monitoring the effects of therapeutic interventions. The integration of metabolomic data with other 'omic' technologies is a cornerstone of systems biology, and dansylation-based methods are providing a robust analytical platform for these integrative studies. nih.govnih.gov

| Metabolite Class | Dansylation-Based Analytical Approach | Significance in Systems Biology |

| Amino Acids | Differential Isotope Dansylation LC-MS | Understanding protein metabolism and signaling pathways |

| Biogenic Amines | Fast LC-MS/MS | Monitoring neurotransmitter levels and metabolic disorders |

| Phenolic Compounds | Dansylation with Fluorescence Detection | Assessing oxidative stress and dietary intake |

Advancements in Computational Modeling for Rational Design and Predictive Studies

Computational modeling is becoming an indispensable tool in modern chemistry and biology for the rational design of molecules with specific properties and for predicting their behavior. In the context of dansyl derivatives, molecular dynamics (MD) simulations are being employed to understand the molecular interactions that govern their recognition and binding to other molecules.

One study investigated the chiral recognition of various dansyl amino acids, including this compound, with a molecular micelle using MD simulations. nih.govtdl.org These simulations provided insights into the binding free energies and the specific intermolecular interactions, such as hydrogen bonding, that determine the separation of enantiomers in chromatographic techniques. nih.govtdl.org The computational results were in good agreement with experimental data, demonstrating the predictive power of these models. nih.govtdl.org

Such computational approaches are crucial for the rational design of novel dansyl probes with enhanced specificity. By simulating the interactions between a potential probe and its target, researchers can predict the binding affinity and selectivity before undertaking laborious and expensive synthesis. This in silico approach accelerates the development of new and improved fluorescent probes for a wide range of applications. Future advancements in computational power and simulation algorithms will further enhance the accuracy and predictive capabilities of these models, paving the way for the de novo design of highly specific dansyl-based sensors.

| Computational Method | Application to this compound Research | Predicted Outcome |

| Molecular Dynamics (MD) Simulations | Understanding chiral recognition mechanisms | Binding free energies, preferred binding pockets, intermolecular interactions |

| Quantum Mechanical (QM) Calculations | Predicting photophysical properties of novel probes | Absorption and emission spectra, quantum yields |

| Docking Studies | Screening for potential binding partners | Binding poses and affinities |

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing dansyl-L-isoleucine in academic settings?

- Methodological Answer : Synthesis typically involves coupling dansyl chloride with L-isoleucine under controlled pH (8–9) and temperature (0–4°C) to minimize side reactions. Characterization requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%). For reproducibility, experimental details (solvents, reaction times, purification steps) must be explicitly documented, adhering to guidelines for reporting new compounds .

Q. How is this compound utilized as a fluorescent probe in protein-binding studies?

- Methodological Answer : Standard protocols involve titrating this compound into protein solutions and monitoring fluorescence quenching via spectrofluorometry. Key parameters include excitation/emission wavelengths (340 nm/520 nm), buffer selection (e.g., Tris-HCl for pH stability), and control experiments to account for inner-filter effects. Data interpretation should reference Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms .

Q. What solvent systems are optimal for preserving this compound’s fluorescence properties?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance quantum yield due to reduced solvent relaxation effects. Avoid high ionic strength buffers (e.g., PBS) if aggregation is observed. Solvent compatibility must be validated using UV-Vis absorption spectra to detect shifts >5 nm, which indicate microenvironmental interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s fluorescence quantum yield (Φ) across studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or instrumental calibration. To address this:

- Standardize measurements using quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a reference.

- Report excitation slit widths and detector sensitivity settings to ensure cross-study comparability.

- Use time-resolved fluorescence to decouple solvent effects from intrinsic photophysical properties .

Q. What advanced statistical approaches are recommended for analyzing time-resolved fluorescence decay data involving this compound?

- Methodological Answer : Employ maximum entropy method (MEM) or iterative reconvolution to model multi-exponential decay. Validate models using residual analysis and χ² values (<1.2). For comparative studies (e.g., solvent effects), apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How can this compound’s photostability be optimized for long-term imaging applications?

- Methodological Answer : Incorporate antioxidants (e.g., ascorbic acid) or oxygen scavengers (e.g., glucose oxidase/catalase) in sample preparations. Use pulsed illumination modes to reduce photobleaching. Quantify degradation rates via HPLC-MS over 24-hour intervals under experimental conditions .

Methodological Considerations Table

Guidelines for Rigorous Research Design

- Feasibility : Pilot studies are critical for optimizing this compound concentrations and minimizing batch-to-batch variability .

- Novelty : Explore understudied applications, such as its use in Förster resonance energy transfer (FRET) pairs or membrane permeability assays .

- Ethical Reporting : Disclose conflicts of interest (e.g., commercial reagent sources) and adhere to journal-specific data transparency policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。